2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(naphthalen-2-yl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(naphthalen-2-yl)acetamide typically involves the following steps:
Formation of 3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a β-phenylethylamine derivative under acidic conditions.
Acylation: The 3,4-dihydroisoquinoline is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Naphthalene Derivative Introduction: The final step involves the coupling of the naphthalene derivative with the acetamide intermediate, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(phenyl)acetamide
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(benzyl)acetamide
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-2-yl)acetamide
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(naphthalen-2-yl)acetamide is unique due to the presence of the naphthalene moiety, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and safety profiles.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(15-23-12-11-17-6-2-4-8-19(17)14-23)22-20-10-9-16-5-1-3-7-18(16)13-20/h1-10,13H,11-12,14-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFHIENWUHHVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429264 |
Source
|
Record name | STK283188 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89474-25-9 |
Source
|
Record name | STK283188 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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